molecular formula C11H9N3O2S B14379021 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 89569-81-3

6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B14379021
CAS No.: 89569-81-3
M. Wt: 247.28 g/mol
InChI Key: AYKLPAXAZLFLGK-UHFFFAOYSA-N
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Description

6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a triazine ring fused with a sulfanylidene group and a phenylethyl substituent, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids. The reaction is usually carried out in ethanol at room temperature, leading to the formation of the desired triazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

Uniqueness

What sets 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one apart is its unique combination of a triazine ring with a sulfanylidene group and a phenylethyl substituent. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

89569-81-3

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

6-phenacyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)6-8-10(16)12-11(17)14-13-8/h1-5H,6H2,(H2,12,14,16,17)

InChI Key

AYKLPAXAZLFLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NNC(=S)NC2=O

Origin of Product

United States

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